molecular formula C18H29ClN2 B14595793 3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 60042-48-0

3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14595793
CAS No.: 60042-48-0
M. Wt: 308.9 g/mol
InChI Key: WQKKNCKQNXKDMO-UHFFFAOYSA-N
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Description

3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound that belongs to the class of imidazolium salts Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-octyl-2,3-dihydro-1H-imidazole with benzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired imidazolium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Imidazole derivatives with various functional groups.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Benzyl-substituted imidazolium salts with different functional groups.

Scientific Research Applications

3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

    Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt the function of enzymes by binding to their active sites, leading to inhibition of their activity. Additionally, it can interact with cell membranes, altering their permeability and leading to cell death in microbial organisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Hexyl-3-methylimidazolium chloride

Comparison

3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its longer alkyl chain (octyl group) and the presence of a benzyl group. These structural features contribute to its higher hydrophobicity and potential for forming stable complexes with various molecules. In comparison, other imidazolium salts with shorter alkyl chains or different substituents may have different solubility and reactivity profiles.

Properties

CAS No.

60042-48-0

Molecular Formula

C18H29ClN2

Molecular Weight

308.9 g/mol

IUPAC Name

3-benzyl-1-octyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C18H28N2.ClH/c1-2-3-4-5-6-10-13-19-14-15-20(17-19)16-18-11-8-7-9-12-18;/h7-9,11-12,14-15H,2-6,10,13,16-17H2,1H3;1H

InChI Key

WQKKNCKQNXKDMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[NH+]1CN(C=C1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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